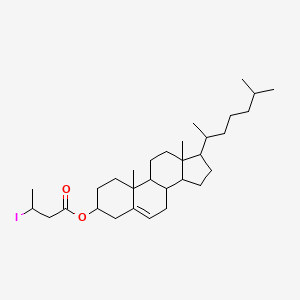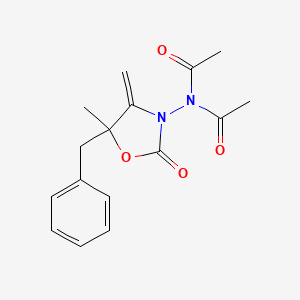![molecular formula C28H22N2O4S B4312497 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312497.png)
4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE
描述
4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and an oxazole ring
准备方法
The synthesis of 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the methoxy and thio groups. The final step involves the formation of the oxazole ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
When compared to other quinoline derivatives, 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of functional groups. Similar compounds include:
- 6-methoxyquinoline
- 4-methylphenylthioquinoline
- 2-(4-methoxyphenyl)oxazole
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound unique in its applications and reactivity.
属性
IUPAC Name |
(4E)-4-[[6-methoxy-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S/c1-17-4-11-23(12-5-17)35-27-20(14-19-15-22(33-3)10-13-24(19)30-27)16-25-28(31)34-26(29-25)18-6-8-21(32-2)9-7-18/h4-16H,1-3H3/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKQWFGDXWDVDM-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)OC)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)OC)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE](/img/structure/B4312416.png)
![2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4312429.png)
![(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE](/img/structure/B4312433.png)
![8-(2-HYDROXY-2-PHENYLETHYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4312439.png)
![DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE](/img/structure/B4312446.png)
![DIETHYL {(2-METHOXYPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE](/img/structure/B4312450.png)
![DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE](/img/structure/B4312455.png)
![5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol](/img/structure/B4312470.png)

![2-(2-CHLOROPHENYL)-4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312491.png)



![N-(3-hydroxypropyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4312519.png)
